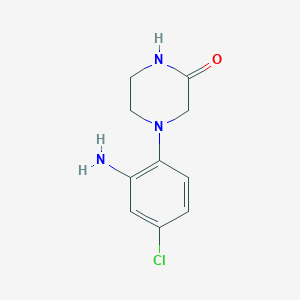

4-(2-Amino-4-chlorophenyl)piperazin-2-one

Description

Contextualizing the Piperazinone Scaffold in Contemporary Medicinal Chemistry Research

The significance of 4-(2-Amino-4-chlorophenyl)piperazin-2-one is best understood by first examining its foundational structure, the piperazinone ring, a derivative of piperazine (B1678402). This scaffold is a key component in a multitude of compounds that are central to pharmaceutical research and development.

The term "privileged structure" was introduced to describe molecular scaffolds that are capable of binding to multiple biological targets, making them highly versatile starting points for drug design. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a quintessential example of such a scaffold. rsc.orgnih.gov Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it a valuable component in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.commdpi.com

Historically and currently, piperazine derivatives are integral components of numerous FDA-approved drugs. mdpi.comtubitak.gov.tr This widespread presence is a testament to their success and versatility. The piperazine moiety is found in drugs across a vast range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals. researchgate.netnbinno.comnih.gov The adaptability of the piperazine ring allows medicinal chemists to fine-tune a molecule's properties to achieve desired biological effects, cementing its status as a remarkable and enduring tool in drug discovery. researchgate.netnbinno.com

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form the largest and most varied family of organic compounds. derpharmachemica.com They are of paramount importance in medicinal chemistry, with over 90% of new drugs featuring heterocyclic motifs. eprajournals.comijnrd.org These structures are prevalent in essential biomolecules like vitamins, enzymes, and nucleic acids. eprajournals.comijpsr.info

The therapeutic relevance of heterocycles is exceptionally broad, with documented bioactivities covering nearly every aspect of medicine. openmedicinalchemistryjournal.com Piperazine and piperazinone derivatives, as members of the heterocyclic family, contribute significantly to this diversity.

| Therapeutic Area | Examples of Bioactivity | Reference |

|---|---|---|

| Oncology | Anticancer, Antiproliferative | nih.govtubitak.gov.trresearchgate.net |

| Central Nervous System (CNS) | Antipsychotic, Antidepressant, Anxiolytic | rsc.orgnih.govnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Anti-HIV | rsc.orgnih.govopenmedicinalchemistryjournal.com |

| Inflammation | Anti-inflammatory | nih.govderpharmachemica.comthieme-connect.com |

| Cardiovascular | Antianginal, Cardioprotective | researchgate.netnih.gov |

| Allergies | Antihistamine | rsc.orgnih.gov |

Rationale for Investigating this compound

While the broader piperazine family is well-studied, the specific compound this compound represents a more novel entity. The rationale for its investigation stems from its distinct structural characteristics and the current gaps in scientific knowledge regarding its properties.

The molecular architecture of this compound combines several features that are known to be important for biological activity. Analyzing these components provides a basis for predicting its potential as a research target.

| Structural Feature | Description | Potential Significance in Bioactivity |

|---|---|---|

| Piperazin-2-one (B30754) Core | A six-membered heterocyclic ring with two nitrogen atoms and a carbonyl group. | Serves as a rigid scaffold to orient other functional groups. The nitrogen atoms can act as hydrogen bond acceptors/donors, influencing solubility and receptor binding. mdpi.com |

| 4-Chlorophenyl Group | A phenyl ring substituted with a chlorine atom at the fourth position. | Halogen substituents like chlorine can enhance binding affinity to protein targets and improve pharmacokinetic properties such as metabolic stability and membrane permeability. |

| 2-Amino Group | An amino (-NH2) group positioned ortho to the piperazinone linkage on the phenyl ring. | The amino group is a key hydrogen bond donor and can be crucial for specific interactions with biological targets. Its position can influence the overall conformation and electronic properties of the molecule. |

The combination of a privileged scaffold (piperazinone), a halogenated aromatic ring, and a primary amine presents a unique chemical entity. This specific arrangement of functional groups could lead to novel interactions with biological targets that differ from more extensively studied piperazine derivatives.

A review of the current scientific literature reveals a significant knowledge gap concerning this compound. While the compound is available from commercial chemical suppliers, there is a notable absence of published research detailing its synthesis, characterization, and, most importantly, its biological activity. vwr.comchemuniverse.com

This lack of data presents a clear opportunity for original research. Key unanswered questions include:

What are the most efficient synthetic routes to produce this compound and its analogues?

What is its three-dimensional structure and conformational preference?

Does it exhibit any significant activity in common biological assays (e.g., anticancer, antimicrobial, CNS-related)?

What are its primary molecular targets?

The investigation into this compound is therefore warranted not only because of the promise held by its structural features but also because it represents an unexplored area within the well-established field of piperazine chemistry. Answering these questions could lead to the discovery of a new chemical probe or a lead compound for drug development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-4-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXECEUOBWJQWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271709 | |

| Record name | 4-(2-Amino-4-chlorophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926239-48-7 | |

| Record name | 4-(2-Amino-4-chlorophenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926239-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-4-chlorophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Amino 4 Chlorophenyl Piperazin 2 One and Analogues

Retrosynthetic Analysis of the 4-(2-Amino-4-chlorophenyl)piperazin-2-one Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For this compound, this analysis suggests several logical bond disconnections. A primary disconnection can be made at the N-aryl bond, separating the piperazin-2-one (B30754) ring from the 2-amino-4-chlorophenyl group. This approach implies a forward synthesis involving the coupling of a pre-formed piperazin-2-one ring with a suitable aryl partner.

Another key retrosynthetic strategy involves breaking the amide bond (N1-C2) and the N4-C5 bond within the piperazinone ring. This deconstruction leads to linear precursors, such as an N-aryl substituted ethylenediamine (B42938) and a two-carbon acylating agent like a haloacetyl halide. A further disconnection of the ethylenediamine backbone can simplify the precursors to a substituted aniline (B41778) and ethylene (B1197577) oxide or a related two-carbon electrophile. Asymmetric hydrogenation of pyrazin-2-ols also presents a potential pathway to chiral piperazin-2-one cores. dicp.ac.cnrsc.org This analysis highlights that the synthesis can be approached by either constructing the piperazinone ring onto the aryl moiety or by attaching the aryl group to a pre-existing piperazinone scaffold.

Diverse Synthetic Pathways and Reaction Conditions

A range of synthetic methods has been developed to construct the this compound scaffold, utilizing various reaction conditions to achieve the desired product.

Regioselective Introduction of the (2-Amino-4-chlorophenyl) Moiety

The regioselective formation of the bond between the N4 nitrogen of the piperazinone and the phenyl ring is a critical step. The primary methods to achieve this N-arylation are palladium-catalyzed Buchwald-Hartwig coupling and nucleophilic aromatic substitution (SNAAr) on electron-deficient arenes. mdpi.comnih.gov

In an SNAAr approach, a piperazinone can be reacted with an activated aryl halide, such as 1,4-dichloro-2-nitrobenzene. The electron-withdrawing nitro group facilitates the substitution reaction. The nitro group can then be subsequently reduced to the desired amine functionality. The Buchwald-Hartwig amination offers a versatile alternative, coupling an aryl halide or triflate with the piperazinone nitrogen in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. mdpi.com This method is known for its broad substrate scope and functional group tolerance.

Multi-Component and Multi-step Synthesis Protocols

Both multi-step and multi-component approaches are utilized for synthesizing arylpiperazinones. Multi-step syntheses provide a high degree of control over the assembly of the molecule. A typical multi-step sequence might begin with the acylation of a substituted aniline, followed by reaction with a protected ethylenediamine to form a linear intermediate, which is then deprotected and cyclized. researchgate.net An alternative is the initial formation of the piperazin-2-one ring, followed by N-arylation as a separate step. researchgate.net

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, offer an efficient and atom-economical alternative. nih.gov For instance, a one-pot, three-component reaction can be employed to synthesize related 4-(arylsulfonyl)piperazin-1-yl derivatives, showcasing the potential of MCRs in this area. x-mol.com While a specific MCR for the title compound is not detailed in the provided sources, the principles of MCRs, such as those used in the synthesis of pyrazolo[3,4-b]quinolines, can be adapted for the construction of the 4-arylpiperazin-2-one core. mdpi.com

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Intermediate/Product |

|---|---|---|---|

| Piperazin-2-one | 1-Bromo-4-chloro-2-nitrobenzene | Nucleophilic Aromatic Substitution | 4-(4-chloro-2-nitrophenyl)piperazin-2-one |

| Substituted Aniline | bis-(2-haloethyl)amine | Ring construction | N-Arylpiperazine |

| Aldehyde | 1,2-Ethylenediamine | One-Pot Asymmetric Synthesis | 3-Aryl/alkyl piperazin-2-one |

| N-β-hydroxyethyl-1,2-ethylenediamine | Alcohols | Co-production Process | Piperazine (B1678402) and N-monoalkyl derivatives |

N-Alkylation and Other Functionalization Strategies for Piperazine and Piperazinone Scaffolds

The piperazine and piperazinone scaffolds offer opportunities for further functionalization, particularly at the unsubstituted nitrogen atom. N-alkylation is a common modification, typically achieved through nucleophilic substitution with alkyl halides or via reductive amination. mdpi.comnih.gov Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a versatile method for introducing a wide range of alkyl groups. nih.govmdpi.com

Beyond simple alkylation, the piperazine nitrogen can be acylated using acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides. These reactions allow for the introduction of diverse functional groups that can modulate the compound's properties. Asymmetric allylic alkylation has also been employed to synthesize highly enantioenriched piperazin-2-ones, which can be further converted to chiral piperazines. nih.gov

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing reaction conditions is essential for maximizing synthetic yields and ensuring the efficiency and scalability of a synthetic route. Key parameters that are frequently adjusted include solvent, temperature, reaction time, and the choice of catalyst and base. For instance, in the synthesis of optically active piperazin-2-ones via a one-pot approach, the reaction was optimized by carefully controlling the addition of reagents and adjusting the temperature at different stages of the sequence. acs.org The use of phase-transfer catalysts has also been shown to improve the efficiency of N-alkylation reactions in related systems. The choice of solvent can be critical; polar aprotic solvents like DMF or DMSO are often favored for SNAAr reactions, while solvents like toluene (B28343) or dioxane are common in palladium-catalyzed couplings. Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields, as demonstrated in the preparation of trazodone (B27368) analogues featuring an arylpiperazine moiety. mdpi.com

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|

| Asymmetric Epoxidation/Cyclization | Quinine-derived urea (B33335) catalyst, Cumyl hydroperoxide | Toluene | -20 °C to 25 °C | High enantioselectivity (up to 99% ee) acs.org |

| N-Alkylation | Alkyl halide, K₂CO₃ | Acetone | Reflux | Good yields for mono-alkylation researchgate.net |

| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature | High yields (75-95%) nih.gov |

| Buchwald-Hartwig Amination | Aryl Chloride, Pd Catalyst, Ligand | Piperazine (as solvent) | Not specified | Eco-friendly, cost-effective organic-chemistry.org |

Exploration of Alternative Synthetic Routes and Principles of Green Chemistry

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical chemistry. For the synthesis of this compound and its analogues, the exploration of alternative routes that incorporate the principles of green chemistry is of significant interest. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. This section explores potential alternative synthetic strategies and the application of green chemistry principles to the synthesis of this important heterocyclic scaffold.

One of the primary goals in developing alternative synthetic routes is to improve upon existing methods that may involve harsh reaction conditions, toxic reagents, or generate significant amounts of waste. Modern synthetic strategies such as one-pot reactions, catalytic processes, and the use of alternative energy sources like microwave irradiation are central to achieving these goals.

Catalytic Approaches to Piperazin-2-one Synthesis

Catalytic methods offer significant advantages in terms of efficiency and sustainability. For the synthesis of piperazin-2-one derivatives, several catalytic approaches have been explored. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for producing chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.org This method provides a pathway to chiral piperazines without loss of optical purity. rsc.org

Another catalytic approach involves the asymmetric catalytic synthesis of piperazin-2-ones through a one-pot Knoevenagel reaction, followed by asymmetric epoxidation and a domino ring-opening cyclization. acs.org This method has been successfully applied to the synthesis of 3-aryl/alkyl piperazin-2-ones in good to high yields and enantioselectivities. acs.org Such one-pot procedures are highly desirable as they reduce the number of work-up and purification steps, thereby saving time, solvents, and energy.

Table 1: Comparison of Catalytic Strategies for Piperazin-2-one Synthesis

| Catalytic Method | Key Features | Advantages |

|---|---|---|

| Palladium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of pyrazin-2-ols | High diastereoselectivity and enantioselectivity, access to chiral products. rsc.org |

| One-Pot Knoevenagel/Epoxidation/Cyclization | Multi-step reaction in a single pot | Reduced work-up and purification, time and solvent savings. acs.org |

Application of Green Chemistry Principles

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. The application of these principles to the synthesis of this compound can lead to significant environmental and economic benefits.

Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and catalytic reactions often exhibit higher atom economy compared to multi-step syntheses with stoichiometric reagents. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. The use of palladium, iridium, or organocatalysts in the synthesis of piperazinone rings exemplifies this principle. rsc.orgmdpi.com

Design for Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.net Microwave heating can significantly reduce reaction times, increase product yields, and enhance reaction selectivity. mdpi.com The synthesis of various heterocyclic compounds, including piperazine derivatives, has been successfully achieved using microwave irradiation, often under solvent-free conditions. researchgate.netmdpi.com

Use of Safer Solvents and Auxiliaries : The choice of solvent can have a major impact on the environmental footprint of a chemical process. The use of greener solvents, such as water or ethanol, or conducting reactions under solvent-free conditions is highly encouraged. mdpi.com

Alternative Synthetic Strategies Incorporating Green Chemistry

Based on the principles outlined above, several alternative synthetic routes for this compound can be envisioned.

Microwave-Assisted Buchwald-Hartwig Amination : A potential route could involve the palladium-catalyzed cross-coupling of a suitable piperazin-2-one precursor with 2-amino-4-chloroaniline. The use of microwave irradiation could potentially accelerate this reaction and allow for the use of greener solvents.

One-Pot Synthesis from Simple Precursors : A one-pot approach, similar to the one described for other 3-substituted piperazin-2-ones, could be developed. acs.org This would involve the reaction of readily available starting materials in a single reaction vessel, catalyzed by an appropriate organo- or metal catalyst.

Photoredox-Catalyzed Synthesis : Visible-light-promoted photoredox catalysis offers a mild and environmentally friendly alternative to traditional synthetic methods. mdpi.com A potential route could involve the photoredox-catalyzed C-N bond formation between a piperazin-2-one radical precursor and an appropriate aromatic partner. mdpi.com

Table 2: Proposed Green Synthetic Approaches for this compound

| Synthetic Approach | Green Chemistry Principle(s) Applied | Potential Advantages |

|---|---|---|

| Microwave-Assisted Buchwald-Hartwig Amination | Energy Efficiency, Catalysis | Reduced reaction time, high yields, potential for greener solvents. mdpi.com |

| One-Pot Synthesis | Waste Prevention, Atom Economy | Fewer purification steps, reduced solvent use, improved efficiency. acs.org |

Structural Elucidation and Spectroscopic Characterization of 4 2 Amino 4 Chlorophenyl Piperazin 2 One

Application of Advanced Spectroscopic Techniques for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(2-amino-4-chlorophenyl)piperazin-2-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the piperazinone ring.

Aromatic Region: The three protons on the substituted phenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) would be dictated by their position relative to the electron-donating amino group and the electron-withdrawing chloro group.

Amino and Amide Protons: The protons of the primary amine (-NH₂) and the secondary amide (-NH-) would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Aliphatic Region: The three methylene (B1212753) groups (-CH₂-) of the piperazin-2-one (B30754) ring would exhibit signals in the aliphatic region (typically δ 2.5-4.5 ppm). The protons on the carbon adjacent to the amide nitrogen and the aromatic ring would likely show different chemical shifts from the proton on the carbon between the two nitrogens.

Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | ~6.5 - 7.5 | d, dd |

| Amine-H (NH₂) | Variable | br s |

| Amide-H (NH) | Variable | br s |

| Piperazinone-H | ~2.5 - 4.5 | m, t |

Note: This table represents expected values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. The spectrum for this compound is expected to display 10 distinct signals, corresponding to the 10 carbon atoms in its structure.

Carbonyl Carbon: The amide carbonyl carbon (C=O) would appear at the most downfield position, typically in the δ 160-180 ppm range.

Aromatic Carbons: The six carbons of the phenyl ring would produce signals in the δ 110-150 ppm range. The carbons directly attached to the nitrogen, chlorine, and the piperazinone ring would have distinct chemical shifts from the others.

Aliphatic Carbons: The three methylene carbons of the piperazinone ring would be found in the upfield region of the spectrum, typically between δ 40-60 ppm.

Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 - 175 |

| Aromatic (C-Cl) | ~120 - 135 |

| Aromatic (C-N) | ~140 - 150 |

| Aromatic (C-H) | ~115 - 130 |

| Piperazinone (CH₂) | ~40 - 60 |

Note: This table represents expected values based on typical chemical shifts. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

N-H Stretching: The amino (-NH₂) and amide (-NH-) groups would exhibit stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amides show one.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the region of 1650-1690 cm⁻¹.

C-N Stretching: Vibrations for the aromatic C-N and aliphatic C-N bonds would appear in the 1200-1350 cm⁻¹ range.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic ring.

C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, would suggest the presence of the C-Cl bond.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine & Amide (N-H) | Stretch | 3200 - 3500 |

| Amide Carbonyl (C=O) | Stretch | 1650 - 1690 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 700 - 800 |

Note: This table represents expected absorption regions. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure.

Mass Spectrometry (MS): For this compound (C₁₀H₁₂ClN₃O), the molecular ion peak (M⁺) would be expected at m/z ≈ 225. The presence of a chlorine atom would be confirmed by an isotopic peak (M+2) at m/z ≈ 227, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the ³⁵Cl/³⁷Cl isotope ratio.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition. The calculated exact mass for [M+H]⁺ (the protonated molecule, C₁₀H₁₃ClN₃O⁺) would be compared to the experimentally measured value to verify the molecular formula.

Expected Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (C₁₀H₁₂³⁵ClN₃O)⁺ | 225.0669 |

| [M+H]⁺ (C₁₀H₁₃³⁵ClN₃O)⁺ | 226.0742 |

Note: These values are calculated based on the molecular formula.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions. For this compound, the absorption is primarily due to π → π* transitions within the substituted benzene (B151609) ring. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted benzene.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₂ClN₃O) to confirm the purity and empirical formula of the sample.

Theoretical Elemental Composition

| Element | Symbol | Mass Percentage (%) |

| Carbon | C | 53.22 |

| Hydrogen | H | 5.36 |

| Chlorine | Cl | 15.71 |

| Nitrogen | N | 18.62 |

| Oxygen | O | 7.09 |

Note: These values are calculated based on the molecular formula C₁₀H₁₂ClN₃O.

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Crystallography

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, and how the molecules pack in the crystal lattice. nih.gov To date, a published crystal structure for this specific compound is not available in common databases.

Chromatographic Techniques for Purity Assessment

The purity of the synthesized compound, this compound, is critical for its structural elucidation and further applications. Chromatographic techniques are instrumental in assessing the purity of such compounds by separating the main component from any impurities, starting materials, or by-products. The two most common and complementary chromatographic methods for this purpose are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a rapid, simple, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. In the context of synthesizing piperazine (B1678402) derivatives, TLC can be used to check for the consumption of starting materials and the formation of the desired product. For instance, in the synthesis of related piperazine compounds, TLC is often employed to monitor the reaction's completion. asianpubs.org

A typical TLC analysis involves spotting a small amount of the sample on a TLC plate (usually silica (B1680970) gel) and developing it in a suitable mobile phase. The choice of the mobile phase is crucial for achieving good separation. For piperazine derivatives, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often effective. asianpubs.org After development, the plate is visualized, typically under UV light, to observe the separated spots. The purity of the compound is indicated by the presence of a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.

| Parameter | Description | Example Value (Hypothetical) |

| Stationary Phase | The adsorbent material on the TLC plate. | Silica Gel 60 F254 |

| Mobile Phase | The solvent system used to develop the plate. | Hexane:Ethyl Acetate (1:1, v/v) |

| Retention Factor (Rf) | The ratio of the solute travel distance to the solvent travel distance. | 0.45 |

| Visualization | The method used to see the spots. | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more sophisticated and quantitative technique for purity assessment. It offers higher resolution, sensitivity, and reproducibility compared to TLC. HPLC is widely used for the analysis of various piperazine derivatives. For example, HPLC methods have been developed for the determination of trazodone (B27368) and its metabolite, 1-m-chlorophenylpiperazine, in plasma, demonstrating the utility of this technique for compounds with a similar core structure. nih.gov

In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For compounds like this compound, which contains both polar (amino group, lactam) and non-polar (chlorophenyl group) moieties, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile (B52724)/methanol).

The output of an HPLC analysis is a chromatogram, which is a plot of detector response versus time. The time at which a component elutes from the column is known as its retention time (Rt), which is characteristic for that compound under specific chromatographic conditions. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Detailed research findings with specific HPLC parameters for this compound are not extensively documented in publicly available literature. However, a typical HPLC method for a related compound would be developed and validated, and the data would be presented in a table similar to the one below.

| Parameter | Description | Example Condition for a Related Piperazine Derivative |

| Column | The type of stationary phase and its dimensions. | C8 reversed-phase, 4.6 mm x 250 mm, 10 µm particle size nih.gov |

| Mobile Phase | The solvent system pumped through the column. | Acetonitrile and a buffer solution |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min |

| Detection | The method used to detect the eluting components. | UV absorbance at 254 nm nih.gov |

| Retention Time (Rt) | The time taken for the compound to elute. | Varies depending on the specific compound and conditions |

| Purity (%) | The percentage of the main compound in the sample. | >98% |

The development of a specific and validated HPLC method is essential for the accurate determination of the purity of this compound, ensuring its suitability for any subsequent scientific investigation.

Computational Chemistry and Molecular Modeling of 4 2 Amino 4 Chlorophenyl Piperazin 2 One

Quantum Mechanical Studies

Quantum mechanical calculations offer a detailed description of the electronic behavior within a molecule. These studies are foundational for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com For 4-(2-Amino-4-chlorophenyl)piperazin-2-one, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Theoretical Geometrical Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (piperazinone) | 1.38 | ||

| C=O (piperazinone) | 1.23 | ||

| C-Cl (phenyl) | 1.74 | ||

| N-C (phenyl-piperazine) | 1.40 | ||

| C-N-C (piperazine) | 112.5 |

Note: This table is illustrative. Actual values would be derived from DFT optimization calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. google.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. google.comnih.gov For this compound, the analysis would reveal the localization of these orbitals. Typically, the HOMO might be located on the electron-rich amino-phenyl moiety, while the LUMO could be distributed across the piperazin-2-one (B30754) ring, indicating the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov This analysis is crucial for understanding intramolecular charge transfer processes. google.com

Table 2: FMO Properties (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the piperazinone ring and the nitrogen atoms, highlighting these as sites for hydrogen bonding and electrophilic interactions. uni.lu Conversely, positive potential would be expected around the hydrogen atoms of the amino group, indicating their potential role as hydrogen bond donors. mdpi.com

Molecules with significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.gov The NLO response of a molecule can be predicted computationally by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

DFT calculations are a primary method for predicting these NLO properties. For this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro group on the phenyl ring, coupled with the piperazinone structure, could lead to a significant NLO response. nih.gov A large calculated hyperpolarizability value would suggest that the molecule could be a candidate for NLO materials.

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules possessing both electron-donating and electron-accepting groups. The photoexcitation of such molecules can lead to a transfer of electron density from the donor to the acceptor moiety. This process is fundamental to understanding the molecule's photophysical properties, including its fluorescence behavior and NLO activity. nih.gov

Computational analysis, particularly Time-Dependent DFT (TD-DFT), can model the excited states of this compound. This analysis helps to characterize the nature of electronic transitions and quantify the extent of charge transfer upon excitation, often visualized through natural bond orbital (NBO) analysis or by comparing the electron density distribution between the ground and excited states.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a protein target.

Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For derivatives of phenylpiperazine, docking studies have been performed against various targets, including receptors and enzymes, to rationalize their biological activities and guide the design of more potent and selective compounds. A typical docking study would involve preparing the 3D structures of both the ligand and the protein target, performing the docking calculations using software like AutoDock or Schrödinger Suite, and analyzing the resulting binding poses and scoring functions to estimate the binding affinity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| B3LYP |

| AutoDock |

Prediction of Binding Modes and Ligand-Target Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method involves placing the ligand, in this case, this compound, into the binding site of a receptor and calculating the most stable binding pose, often expressed as a docking score or binding energy.

| Compound Class | Target Protein | Predicted Binding Affinity (Example Metric) |

| Piperazine-Naphthoquinones | PARP-1 | -7.41 kcal/mol (Docking Score) |

| Piperazin-1-ylpyridazines | dCTPase | -4.649 (Glide G-score) |

| GPR84 Antagonists | GPR84 | pIC₅₀ = 7.27 |

This table presents representative binding affinity data from computational studies on compounds containing piperazine (B1678402) or chlorophenyl moieties to illustrate the type of results obtained from such analyses. acs.orgijpsdronline.comnih.gov

Elucidation of Ligand-Protein Interaction Profiles

Beyond predicting binding affinity, molecular docking and subsequent analyses reveal the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. Understanding this interaction profile is key to explaining a compound's activity and provides a roadmap for rational drug design.

For this compound, the key functional groups—the primary amino group, the carbonyl group of the piperazinone ring, the aromatic chlorine atom, and the secondary amine in the ring—are all potential points of interaction. Computational studies on analogous compounds highlight the importance of these interactions. For example, in the analysis of GPR84 antagonists, the indole (B1671886) NH group was predicted to form a crucial hydrogen bond with the backbone carbonyl of a leucine (B10760876) residue (Leu100). nih.gov In another study on dCTPase inhibitors, the pyridazine (B1198779) and carboxamide nuclei were found to be involved in hydrogen bonding, while the phenyl ring participated in π-π stacking interactions. ijpsdronline.com Similarly, docking of inhibitors into the fatty acid-binding protein 4 (FABP4) revealed that hydrophobic pocket side chains engage in hydrogen bonds with the ligand. nih.gov These findings suggest that the functional groups of this compound would likely form a network of specific interactions with amino acid residues in a target binding pocket.

| Functional Group of Target Compound | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Amino group (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (backbone carbonyl) |

| Piperazinone carbonyl (C=O) | Hydrogen Bond Acceptor | Asn, Gln, Ser, Tyr, Arg, Lys |

| Chlorophenyl ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Piperazinone NH | Hydrogen Bond Donor | Asp, Glu, Gln (side chain carbonyl) |

This table outlines the plausible molecular interactions between the functional groups of this compound and amino acid residues within a protein binding site, based on established principles of molecular recognition.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities of a compound based solely on its chemical structure. windows.net These predictions help filter out candidates with unfavorable properties before they undergo expensive synthesis and testing. nih.gov

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on its structure (C₁₀H₁₂ClN₃O), this compound is expected to comply with these rules, suggesting good oral bioavailability.

Furthermore, computational platforms can predict a spectrum of biological activities by comparing the compound's structure to databases of molecules with known activities. Studies on 1-piperazine indole hybrids, for example, used Molinspiration software to predict activities such as kinase inhibition and G-protein coupled receptor (GPCR) ligand binding. nih.gov Applying such methods to this compound would generate a bioactivity profile, highlighting its most probable therapeutic targets.

| Parameter | Predicted Value for C₁₀H₁₂ClN₃O | Lipinski's Rule of Five Guideline |

| Molecular Weight | 225.68 g/mol | < 500 |

| LogP (Octanol-water partition) | ~1.1 | < 5 |

| Hydrogen Bond Donors | 2 (two -NH groups) | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (one C=O, one N) | ≤ 10 |

This table presents predicted physicochemical properties for this compound relevant to drug-likeness, calculated from its molecular formula and structure. uni.lu

| Bioactivity Score | Predicted Activity | Interpretation |

| GPCR Ligand | > 0 | Likely to interact with G-protein coupled receptors |

| Ion Channel Modulator | -0.5 to 0.5 | Moderately likely to modulate ion channels |

| Kinase Inhibitor | > 0 | Likely to inhibit kinase enzymes |

| Nuclear Receptor Ligand | < -0.5 | Unlikely to bind to nuclear receptors |

| Protease Inhibitor | > 0 | Likely to inhibit proteases |

| Enzyme Inhibitor | > 0 | Likely to act as an enzyme inhibitor |

This table provides an example of a predicted bioactivity profile for a piperazine-containing compound, as generated by in silico tools like Molinspiration. A score > 0 indicates probable activity, while a score < -0.5 suggests inactivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations for Structural Flexibility

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is used to identify the stable low-energy shapes (conformers) a molecule can adopt. For compounds containing a piperazine ring, this analysis is particularly important. Studies on various piperazine derivatives have shown that the ring typically adopts a chair conformation. rsc.org The orientation of substituents (axial vs. equatorial) can significantly influence how the molecule fits into a binding site. rsc.org

Molecular Dynamics (MD) simulation is a powerful computational method that models the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. mdpi.com An MD simulation can assess the stability of a binding pose predicted by docking; a stable pose is one where the ligand remains in the binding pocket with minimal fluctuations throughout the simulation. acs.org These simulations also reveal how the protein and ligand adapt to each other upon binding, a concept known as "induced fit." For flexible piperazine derivatives, understanding this adaptability is crucial, as the molecule's ability to change conformation upon binding can be more important for its inhibitory activity than its initial, unbound shape. nih.gov

| Parameter | Description | Relevance to this compound |

| Ring Conformation | The 3D shape of the piperazin-2-one ring. | Expected to predominantly adopt a chair or twisted-chair conformation. |

| Inversion Barrier (ΔG‡) | The energy required for the ring to flip between chair conformations. | Calculated to be between 56 and 80 kJ/mol for related N-acylated piperazines. rsc.org |

| Substituent Orientation | The position of the chlorophenyl group (axial vs. equatorial). | The preferred orientation will impact the overall shape and binding mode. |

| Rotational Barrier (Amide) | The energy required for rotation around the C-N bond in the piperazinone ring. | This restricted rotation can lead to distinct conformers at room temperature. rsc.org |

This table summarizes key findings and parameters from conformational studies on piperazine-containing molecules, which are directly applicable to understanding the structural dynamics of the subject compound.

Investigation of Mechanism of Action at the Molecular and Cellular Level

Biological Target Identification and Validation

Direct Receptor Binding and Competition Studies (e.g., Dopamine (B1211576) D2/D3, Serotonin (B10506) Receptors)

There is no publicly available data from direct receptor binding assays or competition studies for 4-(2-Amino-4-chlorophenyl)piperazin-2-one. While the broader class of piperazine-containing molecules is known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, the specific binding affinities and selectivity profile for this particular compound have not been characterized. Structure-activity relationships within the piperazine (B1678402) class are complex, and the presence of the 2-amino-4-chlorophenyl substituent would significantly influence its interaction with any potential biological targets. Without experimental data, any discussion of its potential receptor interactions would be purely speculative.

Enzyme Kinetic Studies to Characterize Inhibitory Mechanisms

No enzyme kinetic studies for this compound have been reported in the scientific literature. Therefore, information regarding its potential to inhibit specific enzymes, the nature of any such inhibition (e.g., competitive, non-competitive), and the corresponding kinetic parameters (e.g., Kᵢ, IC₅₀) is not available.

Analysis of Cellular Pathway Perturbations

Influence on Cell Cycle Progression and Regulation

There are no published studies investigating the effect of this compound on cell cycle progression. Consequently, there is no data to suggest whether this compound can induce cell cycle arrest at any phase (G1, S, G2, or M) or modulate the activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.

Global Gene Expression Profiling in Response to Compound Treatment

No studies have been published that analyze the global gene expression changes in cells following treatment with this compound. Such transcriptomic analyses would be necessary to understand the broader cellular response to this compound and to identify any perturbed signaling pathways at the genetic level.

Elucidation of Specific Receptor-Ligand Interactions

The precise receptor-ligand interactions of this compound have not been extensively delineated in publicly available scientific literature. However, based on its structural classification as a substituted phenylpiperazine, its mechanism of action can be inferred by examining the well-established pharmacology of this class of compounds. Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, primarily by interacting with various neurotransmitter receptors in the central nervous system (CNS).

The core structure, featuring a piperazine ring linked to a phenyl group, is a privileged scaffold in neuropharmacology, frequently associated with affinity for dopamine and serotonin receptors. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine moiety, play a critical role in determining the specific receptor binding profile and functional activity of these compounds.

General Binding Characteristics of Phenylpiperazines:

Substituted phenylpiperazines are known to interact with a variety of receptor types, with the most prominent being:

Dopamine Receptors: Particularly the D2 and D3 subtypes. Many antipsychotic and neurological drugs are based on the phenylpiperazine scaffold and derive their therapeutic effects from modulating dopaminergic neurotransmission.

Serotonin (5-HT) Receptors: This class of compounds often displays affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. The interaction with these receptors is associated with antidepressant, anxiolytic, and antipsychotic effects. nih.gov

Adrenergic Receptors: Some phenylpiperazine derivatives also show affinity for α-adrenergic receptors. mdpi.com

Sigma (σ) Receptors: A number of phenylpiperazine analogues have been identified as ligands for σ1 and σ2 receptors, which are implicated in a variety of neurological functions. nih.gov

Inferred Interactions for this compound:

The specific substitution pattern of this compound—a chloro group at the 4-position and an amino group at the 2-position of the phenyl ring, along with a lactam functionality in the piperazine ring—is expected to significantly influence its receptor binding profile.

Role of the 4-Chloro Substituent: The presence of a chlorine atom on the phenyl ring is a common feature in many centrally active phenylpiperazine drugs. This electron-withdrawing group can influence the electronic properties of the aromatic ring and its interaction with receptor binding pockets. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and selective dopamine D4 ligand. drugbank.comnih.gov This suggests that the 4-chloro substitution in the target compound may also confer affinity for dopamine receptors.

Impact of the Piperazin-2-one (B30754) Moiety: The replacement of the typical piperazine ring with a piperazin-2-one (a lactam) introduces a carbonyl group. This modification alters the conformational flexibility of the ring and introduces a potential hydrogen bond acceptor. This could lead to a different binding orientation and interaction profile compared to traditional phenylpiperazines.

Illustrative Binding Affinities of Structurally Related Phenylpiperazines:

While specific binding data for this compound is unavailable, the following tables present binding affinities of related chlorophenylpiperazine (B10847632) analogues for various CNS receptors. This data serves to illustrate the general receptor interaction patterns of this chemical class and provides a basis for postulating the likely targets of the compound .

Table 1: Binding Affinities (Ki, nM) of Representative Chlorophenylpiperazine Analogues at Dopamine Receptors

| Compound | D2 Receptor | D3 Receptor | D4 Receptor |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | >10,000 | N/A | N/A |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | >10,000 | N/A | 0.057 |

Data from related but structurally distinct compounds used for illustrative purposes. nih.govdrugbank.com

Table 2: Binding Affinities (Ki, nM) of Representative Phenylpiperazine Analogues at Serotonin Receptors

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT7 Receptor |

| Aripiprazole (Arylpiperazine derivative) | 4.4 | 3.4 | 15 |

| Buspirone (Arylpiperazine derivative) | 1.1 | 56 | N/A |

| 9b (Arylpiperazine derivative) | 23.9 | 39.4 | 45.0 |

| 12a (Arylpiperazine derivative) | 41.5 | 315 | 42.5 |

Data from related but structurally distinct compounds used for illustrative purposes. nih.gov

Table 3: Binding Affinities (Ki, nM) of a Chlorophenylpiperazine Analogue at the Dopamine Transporter (DAT)

| Compound | DAT |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | 6.47 |

Data from a related but structurally distinct compound used for illustrative purposes. nih.gov

Structure Activity Relationship Sar Studies of 4 2 Amino 4 Chlorophenyl Piperazin 2 One Derivatives

Influence of Substitutions on the 2-Amino-4-chlorophenyl Moiety

The 2-amino-4-chlorophenyl group serves as a crucial recognition element for the biological targets of these derivatives. Alterations to its substitution pattern, particularly regarding halogenation and the essential amino group, have profound effects on activity.

Effects of Halogenation and Substituent Position

The nature and position of substituents on the phenyl ring are fundamental determinants of biological activity. nih.gov Studies on related arylpiperazine derivatives consistently demonstrate that halogenation is a key factor. For instance, in a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, the placement and number of halogen atoms on the phenylpiperazine moiety were critical for allosteric enhancer activity at the A₁ adenosine (B11128) receptor. nih.gov Derivatives featuring 3,4-difluoro or 3-chloro-4-fluoro substitutions were identified as the most active compounds in both binding and functional assays. nih.gov

Similarly, research into dopamine (B1211576) D3 receptor ligands showed that a 2,3-dichlorophenylpiperazine analogue exhibited the highest affinity, achieving subnanomolar potency. acs.org The presence of a halogen substitute on the phenyl moiety next to the piperazine (B1678402) ring has been described as essential for the inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk The improved affinity associated with these di-halogenated patterns suggests that specific electronic and steric interactions within the receptor's binding pocket are optimized. acs.org

Below is a table summarizing the effects of various phenyl ring substitutions on receptor binding affinity for a series of D3 receptor ligands.

Table 1: Effect of Phenyl Substitutions on D3 Receptor Affinity

| Compound | R1 | R2 | R3 | R4 | Ki (D3) (nM) |

|---|---|---|---|---|---|

| 1 | H | H | H | H | 16.3 |

| 2 | OMe | H | H | H | 7.2 |

| 3 | Cl | Cl | H | H | 0.8 |

| 4 | Me | Me | H | H | 2.5 |

| 5 | H | H | Cl | H | 12.3 |

Impact of Modifications to the Piperazin-2-one (B30754) Ring System

The piperazin-2-one ring acts as a central scaffold, and its structural integrity and substitution pattern are vital for maintaining the correct orientation of the pharmacophoric elements.

Substituent Effects on the Piperazinone Nitrogen Atoms (N1 and N4)

The two nitrogen atoms of the piperazine core, N1 and N4, offer distinct opportunities for modification and play different roles in biological activity. nih.govtandfonline.com The N4 nitrogen, connected to the aryl group, is often considered part of the primary pharmacophore. The N1 nitrogen, in contrast, can be readily substituted to introduce groups that modulate physicochemical properties or make additional contacts with the target receptor. nih.govtandfonline.com

Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed that the two nitrogen atoms have distinct functions in producing opioid agonist and antagonist activities. nih.gov The N1 atom was found to be crucial for narcotic antagonist activity, while the N4 atom was essential for μ-opioid agonist activity. nih.gov In other contexts, N-substitution on the piperazine ring can accommodate a wide variety of groups, including bulky substituted indole (B1671886) rings, without losing affinity. nih.gov The introduction of linkers, such as amide or methylene (B1212753) units, at this position can also be well-tolerated, allowing for further exploration of the binding pocket. nih.gov However, in some series, a variety of substituents on the N1 nitrogen made no significant difference in activity, suggesting its role can be target-dependent. researchgate.net

Table 2: Influence of N1-Substituent on Opioid Activity

| Compound | N1-Substituent | Agonist Activity | Antagonist Activity |

|---|---|---|---|

| Parent | H | Present | Present |

| Derivative | CH (isosteric replacement) | Largely Unaffected | Abolished |

Conformational Effects of Alterations to Piperazinone Ring Carbon Atoms

The conformation of the piperazine ring is critical for biological activity. Research on nucleozin (B1677030) analogs, which feature a piperazine system, has shown that increasing the conformational freedom by modifying the ring system leads to less active compounds. researchgate.netnih.gov This loss of activity in more flexible molecules underscores the necessity of the piperazine ring's relative rigidity to maintain the optimal geometry for receptor binding. researchgate.netnih.gov

Introducing structural constraints to reduce flexibility can enhance binding. For instance, incorporating a 2,5-diazabicyclo[2.2.1]heptane (DBH) system, which is a more rigid version of the piperazine ring, has been suggested to improve binding ability in various compounds. plos.org This rigidity helps to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding. Therefore, modifications to the carbon atoms of the piperazinone ring that alter its conformational dynamics are a key aspect of SAR studies.

Characterization of Linker Region Modifications

While the parent compound 4-(2-Amino-4-chlorophenyl)piperazin-2-one features a direct linkage between the phenyl and piperazinone moieties, SAR studies often explore the introduction of a linker region to probe the space between these two key components. The length, composition, and flexibility of such a linker can dramatically affect affinity.

In a study of dopamine D4 receptor ligands, the elongation of an intermediate alkyl chain linking a benzamide (B126) moiety to the piperazine ring resulted in a decrease in receptor affinity. drugbank.com This indicates that an optimal distance and orientation between the pharmacophoric groups are required. Conversely, in a different series of compounds targeting the adenosine A₂A receptor, shifting the piperazine residue away from the core scaffold via an ethylamino linker generally led to an improved binding affinity. mdpi.com This suggests that for some targets, a longer, more flexible linker allows the terminal aryl-piperazine group to access a more favorable binding pocket. The choice of linker, whether a simple alkyl chain, an amide, or a more complex system, is therefore a critical design element in modulating biological activity. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern biological interactions. jocpr.com

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: (e.g., dipole moment, highest occupied molecular orbital (HOMO) energy)

Steric properties: (e.g., molecular volume, surface area, principal moments of inertia (PMI))

Topological properties: (e.g., connectivity indices that describe the branching and shape of the molecule)

Physicochemical properties: (e.g., hydrophobicity (logP), molar refractivity)

Once calculated, these descriptors are used as independent variables in a statistical regression analysis, with biological activity as the dependent variable. The goal is to generate a statistically robust equation that can predict the activity of new, untested compounds. nih.gov

For instance, in a study on mono-substituted 4-phenylpiperidines and -piperazines, researchers used partial least squares (PLS) regression to model the in vivo effects on the dopaminergic system. nih.gov The QSAR models developed helped to understand how the position and physicochemical character of substituents on the phenyl ring influenced the biological response. nih.gov Similarly, a QSAR analysis of aryl alkanol piperazine derivatives with antidepressant activities identified specific descriptors like dipole moment and HOMO energy as key influencers of their activity on serotonin (B10506) and noradrenaline reuptake. nih.gov

Another study on isoxazole-piperazine derivatives as anticancer agents found that molecular connectivity indices and topological indices were crucial in describing the cytotoxic activity against various cancer cell lines. researchgate.net These examples highlight how QSAR can elucidate the structural requirements for a desired biological effect within a class of compounds.

The table below illustrates the types of descriptors that are commonly employed in QSAR studies of piperazine-containing compounds and their relevance.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding, and reaction propensity with the biological target. nih.gov |

| Steric | Principal Moments of Inertia (PMI), Molecular Volume | Determines the fit of the molecule within the receptor's binding pocket. nih.gov |

| Topological | Molecular Connectivity Indices (e.g., ¹χ, ²χ), Randic Index | Reflects molecular size, shape, and degree of branching, which can impact binding affinity. researchgate.net |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Influences membrane permeability, solubility, and hydrophobic interactions with the target. |

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with variations at the amino group, the chloro position, or on the piperazinone ring. By measuring the biological activity of these compounds and calculating relevant molecular descriptors, a predictive model could be developed to guide the synthesis of more potent derivatives.

Pharmacophore Elucidation and Development for Targeted Activity

A pharmacophore is defined as the specific three-dimensional arrangement of chemical features that are essential for a molecule to exert a particular biological activity. drugdesign.org Pharmacophore elucidation is a crucial step in drug design, as it provides a 3D blueprint of the key interaction points between a ligand and its biological target. nih.gov These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic (AR) rings

Positive and Negative Ionizable (PI/NI) centers

Pharmacophore models can be developed using two main approaches: ligand-based and structure-based. nih.govwjgnet.com

Ligand-based modeling: This method is used when the 3D structure of the target receptor is unknown. It involves superimposing a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.gov

Structure-based modeling: When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the key interactions observed between the protein and a bound ligand in the active site. nih.gov

For phenylpiperazine derivatives, pharmacophore models have been successfully developed for various targets. For example, in the context of G protein-coupled receptors (GPCRs), the basic nitrogen of the piperazine ring often acts as a positive ionizable feature, forming a crucial ionic interaction with an acidic residue (like aspartate) in the receptor. researchgate.net The aryl group typically occupies a hydrophobic pocket, and other substituents can provide additional hydrogen bonding or hydrophobic interactions. researchgate.netnih.gov

The development of a pharmacophore model for derivatives of this compound would begin with identifying a specific biological target. Based on a set of active analogues, a model could be generated. This model would highlight the essential spatial arrangement of features, such as the amino group (potential HBD), the chlorine atom (influencing electronic properties and occupying a specific pocket), the phenyl ring (hydrophobic/aromatic feature), and the carbonyl group on the piperazinone ring (potential HBA).

The table below outlines a hypothetical pharmacophore development process for this class of compounds.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Selection of Active Compounds | A set of structurally diverse derivatives with high affinity for the target are chosen. | Compounds should share the same mechanism of action and binding mode. drugdesign.org |

| 2. Conformational Analysis | The possible 3D shapes (conformations) of each molecule are generated. | Ensures that the biologically relevant conformation is included in the analysis. |

| 3. Molecular Superposition | The molecules are aligned in 3D space based on common chemical features. | The alignment reveals the shared spatial arrangement of functional groups. |

| 4. Pharmacophore Hypothesis Generation | A 3D model is created that incorporates the essential features (HBA, HBD, HY, etc.) from the aligned active molecules. | The model should be able to distinguish between active and inactive compounds. |

| 5. Model Validation | The generated pharmacophore model is tested for its ability to predict the activity of a separate set of known active and inactive compounds. | A robust model will successfully identify active molecules while rejecting inactive ones. |

Once validated, this pharmacophore model would serve as a powerful 3D query for virtual screening of large chemical databases to identify novel scaffolds that possess the desired electronic and steric features for biological activity, thereby accelerating the discovery of new lead compounds. nih.gov

In Vitro Metabolic Stability and Biotransformation Pathways of 4 2 Amino 4 Chlorophenyl Piperazin 2 One

Identification and Characterization of Major Metabolites

While specific metabolites of 4-(2-Amino-4-chlorophenyl)piperazin-2-one have not been definitively identified in published literature, the metabolism of analogous compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), provides a strong basis for predicting the primary metabolic products. The metabolism of mCPP is characterized by extensive biotransformation, primarily involving hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) ring. nih.govoup.com

Based on these precedents, the following are hypothesized to be the major metabolites of this compound:

Aromatic Hydroxylation Products: The chlorophenyl ring is a likely site for hydroxylation, leading to the formation of various hydroxylated isomers. These metabolites are often major products of chlorophenylpiperazine (B10847632) metabolism. nih.govoup.com

Piperazine Ring Degradation Products: The piperazine moiety can undergo significant degradation. For instance, studies on mCPP have identified metabolites such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline, indicating cleavage of the piperazine ring. nih.govoup.com

N-Acetylation Products: The presence of a primary amino group on the chlorophenyl ring introduces the possibility of N-acetylation, a common phase II metabolic pathway. This could lead to the formation of N-acetylated derivatives of the parent compound or its metabolites. nih.gov

Conjugation Products: The hydroxylated metabolites are likely to undergo further conjugation with glucuronic acid or sulfate, forming more water-soluble products for excretion. nih.govoup.com

The following table outlines the potential major metabolites of this compound based on the metabolism of structurally similar compounds.

| Potential Metabolite | Predicted Biotransformation Pathway | Supporting Evidence from Analogous Compounds |

| Hydroxy-4-(2-amino-4-chlorophenyl)piperazin-2-one isomers | Aromatic Hydroxylation | Hydroxylation is a major metabolic pathway for mCPP. nih.govoup.com |

| N-(2-amino-4-chlorophenyl)ethylenediamine | Piperazine Ring Degradation | N-(3-chlorophenyl)ethylenediamine is a known metabolite of mCPP. nih.govoup.com |

| 2-Amino-4-chloroaniline | Piperazine Ring Degradation | 3-chloroaniline is a known metabolite of mCPP. nih.gov |

| N-acetyl-4-(2-amino-4-chlorophenyl)piperazin-2-one | N-Acetylation | Aniline (B41778) derivatives of mCPP undergo N-acetylation. nih.gov |

| Glucuronide and Sulfate Conjugates | Phase II Conjugation | Hydroxylated metabolites of mCPP are excreted as glucuronide and/or sulfate conjugates. nih.govoup.com |

Elucidation of Enzyme Systems Involved in Metabolic Transformations (e.g., Cytochrome P450s)

The biotransformation of piperazine-containing compounds is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net For chlorophenylpiperazine derivatives, CYP2D6 has been identified as a major isoenzyme responsible for their metabolism. wikipedia.org Additionally, CYP3A4 is known to be involved in the N-dealkylation of precursor drugs that lead to the formation of active metabolites like mCPP. wikipedia.org

Given the structural similarities, it is highly probable that the metabolism of this compound is also primarily catalyzed by CYP2D6 and potentially CYP3A4. Other CYP isoenzymes such as CYP1A2, CYP2C9, and CYP2C19 have also been implicated in the metabolism of various piperazine derivatives and may play a role. researchgate.net

The specific contributions of these enzymes to the different metabolic pathways of this compound would need to be confirmed through in vitro studies using human liver microsomes and specific CYP inhibitors or recombinant CYP isoenzymes.

Mechanistic Insights into Specific Biotransformation Pathways (e.g., N-Dealkylation of Piperazine Ring)

The biotransformation of this compound is expected to proceed through several well-established metabolic reactions.

Aromatic Hydroxylation: This is a common Phase I reaction catalyzed by CYP enzymes, where a hydroxyl group is introduced onto the chlorophenyl ring. This process increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions.

Piperazine Ring Degradation: The degradation of the piperazine ring likely involves oxidative processes. This can lead to the formation of ethylenediamine (B42938) and aniline derivatives, as observed with mCPP. nih.govoup.com The exact mechanism of this degradation is complex and may involve multiple enzymatic steps.

While N-dealkylation is a common pathway for many piperazine-containing drugs, leading to the removal of substituents from the nitrogen atoms of the piperazine ring, the specific structure of this compound, with the phenyl group directly attached to a nitrogen and a carbonyl group in the ring, may influence the propensity for this pathway.

Development and Application of In Vitro Metabolic Stability Assays

To experimentally determine the metabolic stability of this compound, standardized in vitro assays are employed. These assays are crucial in the early stages of drug discovery to predict the in vivo clearance of a compound. nih.govresearchgate.net

A typical in vitro metabolic stability assay involves the following steps:

Incubation: The test compound is incubated with a source of metabolic enzymes, most commonly human liver microsomes (HLM) or hepatocytes. nuvisan.com These systems contain a rich complement of drug-metabolizing enzymes, including CYPs.

Cofactor Requirement: The incubation mixture includes necessary cofactors, such as NADPH for CYP-mediated reactions. nih.gov

Time-Course Analysis: Aliquots of the incubation mixture are taken at various time points and the reaction is quenched.

Quantification: The concentration of the parent compound remaining at each time point is determined using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

From this data, key parameters of metabolic stability can be calculated, including:

In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

Intrinsic clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.

The following table provides a general overview of the components and parameters of a typical in vitro metabolic stability assay.

| Assay Component/Parameter | Description | Purpose |

| Enzyme Source | Human Liver Microsomes (HLM), Hepatocytes | Provides the necessary metabolic enzymes, primarily CYPs. nuvisan.com |

| Test Compound | This compound | The substrate for the metabolic reaction. |

| Cofactors | NADPH | Essential for the catalytic activity of CYP enzymes. nih.gov |

| Incubation Conditions | Specific temperature (e.g., 37°C) and buffer | To maintain optimal enzyme activity. |

| Analytical Method | LC-MS | To accurately quantify the concentration of the parent compound over time. nih.gov |

| Calculated Parameters | In vitro half-life (t½), Intrinsic clearance (CLint) | To assess the metabolic stability of the compound. researchgate.netnuvisan.com |

By employing such assays, a quantitative measure of the metabolic stability of this compound can be obtained, which is invaluable for predicting its in vivo pharmacokinetic behavior.

Analytical Methodologies for Research on 4 2 Amino 4 Chlorophenyl Piperazin 2 One

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a substituted piperazinone like 4-(2-Amino-4-chlorophenyl)piperazin-2-one, several advanced techniques are applicable.

High-Performance Liquid Chromatography (HPLC)